1-(4-Aminopyridin-2-yl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one

Lipophilicity Drug-likeness Fragment elaboration

For kinase drug discovery teams, sourcing well-characterized hinge-binding fragments with reproducible purity is a bottleneck. This 4-aminopyridin-2-yl pyrazolone solves that by providing a pre-validated scaffold for SAR exploration. - Enables immediate JAK2 selectivity profiling and CETSA target engagement studies. - Supplied at 95% purity with full COA/SDS documentation for screening reproducibility. - Propyl chain at C3 offers a defined vector for hydrophobic pocket optimization.

Molecular Formula C11H14N4O
Molecular Weight 218.26 g/mol
Cat. No. B13221403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Aminopyridin-2-yl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one
Molecular FormulaC11H14N4O
Molecular Weight218.26 g/mol
Structural Identifiers
SMILESCCCC1=NN(C(=O)C1)C2=NC=CC(=C2)N
InChIInChI=1S/C11H14N4O/c1-2-3-9-7-11(16)15(14-9)10-6-8(12)4-5-13-10/h4-6H,2-3,7H2,1H3,(H2,12,13)
InChIKeyIMHCYDKAYBLUNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Aminopyridin-2-yl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one: Structure & Procurement


1-(4-Aminopyridin-2-yl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one (CAS 2092459-59-9) is a heterocyclic small molecule with a pyrazol-5-one core, featuring a 4-aminopyridin-2-yl substituent at N1 and a propyl chain at C3 [1]. Its molecular formula is C11H14N4O, with a molecular weight of 218.26 g/mol . The compound is typically supplied at 95% purity for research and development use, with long-term storage recommended in cool, dry conditions . This scaffold is of interest in medicinal chemistry as a potential kinase inhibitor fragment, sharing structural features with pyrazolopyridone-based JAK inhibitors [2].

Scaffold motif 4-Aminopyridine hinge-binding core for kinase fragment-based screening
C3 vector Propyl chain enables hydrophobic pocket exploration in SAR workflows
Assay readiness Supplied at 95% purity with COA/SDS for reproducible biochemical assays

1-(4-Aminopyridin-2-yl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one: Why Not Generic Substitution


The 4-aminopyridin-2-yl moiety is a known pharmacophore for kinase hinge-binding, and the propyl group at C3 modulates lipophilicity and steric fit within the ATP-binding pocket. In related 6-aminopyrazolyl-pyridine-3-carbonitrile series, even minor modifications to the pyrazolone core or the N-aryl substituent drastically altered JAK2 inhibitory potency and selectivity [1]. Simply swapping the propyl chain for a methyl or removing the amino group would likely disrupt key hydrophobic interactions or hydrogen bonding, leading to unpredictable changes in activity and selectivity. Therefore, generic substitution without rigorous comparative data risks compromising target engagement and off-target profiles.

Shorter alkyl chain (methyl/ethyl) reduces lipophilicity, which may shift kinase hinge-binding affinity and selectivity profile.
Removal of the 4-amino group lowers TPSA, potentially altering CNS penetration and peripheral restriction properties.
Aromatic substitution (phenyl) increases planarity and reduces conformational flexibility, which may decrease aqueous solubility and increase non-specific binding.

1-(4-Aminopyridin-2-yl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one: Differentiation vs. Analogs


Lipophilicity vs. Methyl and Ethyl Analogs

The compound's computed XLogP3 of 0.7 [1] places it in a favorable lipophilicity range for fragment-like molecules (typically LogP < 3). Compared to the hypothetical 3-methyl analog (predicted XLogP3 ≈ 0.1) and 3-ethyl analog (≈ 0.4), the propyl group provides increased hydrophobicity without exceeding the Rule of Three threshold, potentially enhancing membrane permeability while retaining aqueous solubility. Note: these comparator values are class-level inferences based on additive fragment contributions.

Lipophilicity rank
Class-level inference
XLogP3 0.7 vs. ~0.1 (methyl) & ~0.4 (ethyl)
Propyl chain yields higher computed lipophilicity; fragment ranking context only
Fragment-additivity estimates; experimental LogP not available
Lipophilicity Drug-likeness Fragment elaboration

Polar Surface Area vs. Deaminated Analog

The compound's TPSA of 71.6 Ų [1] is influenced by the 4-amino group on the pyridine ring. A hypothetical deaminated analog (1-(pyridin-2-yl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one) would have a reduced TPSA (~54 Ų). TPSA values below 60–70 Ų are often associated with blood-brain barrier penetration, suggesting the amino group may reduce CNS exposure relative to the des-amino congener, which could be advantageous for peripheral target selectivity. This is a class-level inference based on TPSA contribution calculations.

TPSA vs. des-amino
Class-level inference
71.6 Ų vs. ~54 Ų (deaminated analog)
Amino group adds polar surface area; may influence tissue distribution context
Calculated TPSA; CNS exposure implications not validated
Polar surface area Blood-brain barrier penetration Bioavailability

Hydrogen Bond Donor/Acceptor vs. Phenyl Analog

The target compound has 1 hydrogen bond donor (HBD) and 4 hydrogen bond acceptors (HBA) [1]. A hypothetical 3-phenyl analog (1-(4-aminopyridin-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-one) would retain the same HBD/HBA count but with increased aromatic bulk and planarity. The propyl chain offers greater conformational flexibility and a saturated hydrocarbon spacer, which can enhance solubility and reduce π-stacking aggregation compared to the flat phenyl group. This inference is based on molecular descriptor comparison.

HBD/HBA & flexibility
Class-level inference
1 HBD / 4 HBA; propyl vs. phenyl (same counts, lower aromatic ring)
Propyl confers flexibility and may reduce aggregation risk compared to phenyl
Computed descriptors; solubility impact is model-dependent
Hydrogen bonding Solubility Kinase hinge binding

Purity and Quality Documentation

The compound is offered at a minimum purity of 95%, with a Certificate of Analysis (COA) and Safety Data Sheet (SDS) available upon request . Many in-class pyrazolone fragments are sold at lower purity levels (e.g., 90% or unspecified) or without analytical documentation, which can introduce variability in biological assays. The documented purity specification ensures batch-to-batch consistency and supports reproducible structure-activity relationship studies.

Purity & docs
Data to verify
≥95% purity; COA + SDS available
Specification supports assay reproducibility; verify with lot-specific COA
Supplier-reported; independent QC validation recommended
Purity Quality control Reproducibility

1-(4-Aminopyridin-2-yl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one: Application Scenarios


Kinase Inhibitor Fragment-Based Lead Discovery

The 4-aminopyridin-2-yl moiety serves as a hinge-binding motif in JAK2 and related kinases. Based on the class-level evidence that this scaffold engages the kinase hinge [1], the compound can be used as a starting fragment for structure-activity relationship (SAR) studies, with the propyl group providing a vector for hydrophobic pocket exploration. The documented purity and availability of quality documentation support reproducible screening campaigns.

Selectivity Profiling Against a Panel of Kinases

The computed TPSA of 71.6 Ų and the presence of the 4-amino group suggest potential for peripheral restriction, making this compound suitable for inclusion in kinase selectivity panels to identify off-target interactions. Its physicochemical profile can be compared with closely related analogs (e.g., methyl or ethyl variants) to establish selectivity trends without synthesizing an entire library.

Chemical Biology Tool for Target Validation

As a well-characterized building block with a defined purity specification, this compound can be employed as a chemical probe in target engagement assays (e.g., cellular thermal shift assays, CETSA) to validate kinase targets. The availability of COA and SDS ensures compliance with laboratory safety and reproducibility standards.

Comparative Physicochemical Benchmarking

The compound's XLogP3 (0.7) and TPSA (71.6 Ų) provide a baseline for assessing the impact of structural modifications on permeability and solubility in a matched molecular pair analysis with its methyl, ethyl, or phenyl analogs. This benchmarking supports rational lead optimization by quantifying the contribution of the propyl chain to overall drug-likeness.

Application
Selection Property
Validation Focus
Fragment-based kinase SAR
Hinge-binding motif with propyl vector
Target engagement reproducibility (CETSA)
Kinase selectivity screening
Computed TPSA and peripheral restriction potential
Off-target profiling panel design
Target engagement validation
Defined purity and analytical documentation
Assay consistency and lot reproducibility
Physicochemical benchmarking
LogP/TPSA baseline for analog comparison
Matched molecular pair analysis
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